Isononylphenol

Description

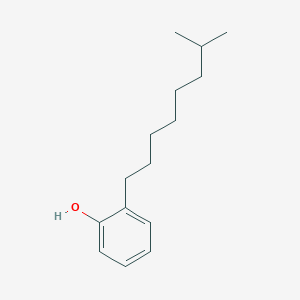

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAZDQMPUOHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950626 | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27938-31-4, 11066-49-2 | |

| Record name | o-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isononylphenol: A Comprehensive Technical Guide

Introduction

Isononylphenol (INP) is a member of the alkylphenol family, characterized by a phenol ring substituted with a nine-carbon branched alkyl chain. It is a complex mixture of isomers, with the specific branching pattern of the nonyl group influencing its chemical and physical properties, as well as its biological activity.[1][2] Industrially, this compound is primarily produced through the acid-catalyzed alkylation of phenol with nonene.[1][3] This process results in a complex mixture of various branched-chain isomers.[3]

This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, synthesis, analytical methodologies, and its toxicological profile, with a focus on its endocrine-disrupting capabilities.

Chemical and Physical Properties

This compound is a viscous, pale-yellow liquid with a slight phenolic odor.[4] It has low solubility in water but is soluble in organic solvents like alcohols.[1][2] The technical-grade product is a complex mixture of more than 20 isomers, with varying alkyl chain branching and substitution patterns.[1]

CAS Numbers:

It is important to note that several CAS numbers are associated with this compound and its isomers:

-

11066-49-2: This CAS number typically refers to the isomer mixture of this compound.[1][3][5]

-

27938-31-4: This is another CAS number associated with this compound.[1][6]

-

84852-15-3: This number is often used for 4-nonylphenol, branched.[3]

-

25154-52-3: This is the general CAS number for nonylphenol.[3]

For clarity in research and regulatory contexts, it is crucial to specify the exact isomeric composition when possible.

Quantitative Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [6] |

| Molecular Weight | 220.35 g/mol | [4][6] |

| Appearance | Pale-yellow, viscous liquid | [4] |

| Odor | Slight phenolic odor | [4] |

| Solubility in Water | 5–10 mg/L (low) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.71 (average of 3 isomers) | [4] |

| Vapor Pressure | 0.000024 mmHg | [4] |

| Vapor Density | 7.59 (Air = 1) | [4] |

| Boiling Point | Not specified | |

| Melting Point | -10 °C (sets to a glass) | [4] |

| Flash Point | 285 °F | [4] |

| Density | Not specified |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the electrophilic alkylation of phenol with isononene in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of p-Isononylphenol

The following protocol describes a general laboratory-scale synthesis of p-isononylphenol.

Materials:

-

Phenol

-

Isononene (a mixture of isomers)

-

Acid catalyst (e.g., sulfuric acid, acidic ion-exchange resin)[1][7]

-

Solvent (e.g., hexane)

-

Sodium hydroxide solution

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: A round-bottom flask is charged with phenol and a solvent. The flask is equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

Catalyst Addition: The acid catalyst is added to the reaction mixture.

-

Addition of Isononene: Isononene is added dropwise to the stirred reaction mixture at a controlled temperature.

-

Reaction: The mixture is stirred at a specific temperature for a set period to ensure the completion of the alkylation reaction.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration (if solid) or neutralized with a base.

-

The organic layer is washed with a sodium hydroxide solution to remove unreacted phenol, followed by washing with distilled water until neutral.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation to obtain the final product.

Logical Relationship for this compound Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Methodology: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of the various isomers of this compound in environmental and biological samples.

Experimental Protocol: GC-MS Analysis of this compound Isomers

This protocol provides a general framework for the analysis of this compound isomers. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

Sample Preparation (Water Sample):

-

Solid-Phase Extraction (SPE):

-

A water sample is passed through an SPE cartridge (e.g., C18) to retain the this compound.

-

The cartridge is washed to remove interfering substances.

-

This compound is eluted from the cartridge with a suitable organic solvent (e.g., dichloromethane).

-

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended): To improve chromatographic separation and sensitivity, the extracted this compound can be derivatized (e.g., silylation) before GC-MS analysis.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating alkylphenols (e.g., a non-polar or medium-polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the different isomers. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown isomers or selected ion monitoring (SIM) mode for targeted quantification of specific isomers.

Data Analysis:

-

Identification: Isomers are identified by comparing their retention times and mass spectra with those of authentic standards.

-

Quantification: The concentration of each isomer is determined by creating a calibration curve using standards of known concentrations. An internal standard is often used to correct for variations in sample preparation and injection.

Experimental Workflow for GC-MS Analysis of this compound:

Caption: Workflow for the GC-MS analysis of this compound.

Toxicological Profile: Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical (EDC).[1] It can mimic the effects of the natural hormone estrogen by binding to estrogen receptors (ERs), thereby interfering with the normal functioning of the endocrine system.[1] This estrogenic activity is a significant concern due to its potential to cause adverse effects on reproductive health and development.[8]

Mechanism of Action: Estrogen Receptor Signaling Pathway

The primary mechanism of this compound's endocrine-disrupting activity involves its interaction with the estrogen receptor signaling pathway. As a xenoestrogen, this compound can bind to estrogen receptors (ERα and ERβ), initiating a cascade of events that are normally triggered by endogenous estrogens like estradiol.

Signaling Pathway Diagram:

Caption: this compound's interference with the estrogen receptor signaling pathway.

Applications

The primary industrial use of this compound is as an intermediate in the production of nonylphenol ethoxylates (NPEs).[1] NPEs are non-ionic surfactants widely used in:

-

Detergents and Cleaners: For their excellent cleaning and emulsifying properties.[1]

-

Emulsifiers: In various industrial processes and formulations.[1]

-

Paints and Coatings: As dispersing and wetting agents.

-

Agrochemicals: In pesticide formulations to improve their effectiveness.

This compound itself is also used in the manufacturing of:

-

Antioxidants: For plastics and rubber.

-

Lubricating oil additives.

-

PVC stabilizers. [1]

Due to environmental and health concerns, the use of nonylphenol and its ethoxylates has been restricted in some regions, particularly in Europe.[1]

Conclusion

This compound is a commercially important chemical with a wide range of applications. However, its complex isomeric nature and its classification as an endocrine disruptor necessitate careful handling and monitoring. A thorough understanding of its properties, synthesis, and analytical methods is crucial for researchers, scientists, and drug development professionals working with this compound or assessing its environmental and health impacts. The detailed information and protocols provided in this guide serve as a valuable resource for these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of Isoundecyl nonyl phthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Nonylphenol - Wikipedia [en.wikipedia.org]

- 4. shimadzu.com [shimadzu.com]

- 5. Estrogen - Wikipedia [en.wikipedia.org]

- 6. Estrogen receptor functional domains and signal transduction schemes [pfocr.wikipathways.org]

- 7. CN1039707C - Preparation method of p-nonyl phenol - Google Patents [patents.google.com]

- 8. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isononylphenol from Isononene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isononylphenol, a significant industrial chemical, through the acid-catalyzed alkylation of phenol with isononene. The document details the underlying chemical principles, presents typical experimental protocols, and summarizes key quantitative data regarding the influence of various reaction parameters on yield and selectivity. Furthermore, it includes a diagrammatic representation of the synthesis pathway to facilitate a deeper understanding of the reaction mechanism. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and the development of related chemical processes.

Introduction

This compound is a member of the alkylphenol family, characterized by a phenol molecule to which a nine-carbon branched alkyl group (isononyl) is attached. It is primarily produced through the Friedel-Crafts alkylation of phenol with isononene, a complex mixture of C9 olefins.[1] The resulting technical-grade this compound is itself a complex mixture of isomers, with the position and branching of the isononyl group varying.[2] This compound and its derivatives have found applications as antioxidants, additives in lubricating oils, and as precursors for the synthesis of non-ionic surfactants like nonylphenol ethoxylates. The synthesis is typically carried out using strong acid catalysts, which can be either homogeneous, such as sulfuric acid, or heterogeneous, including solid acid catalysts like zeolites and ion-exchange resins.[3][4] The choice of catalyst and reaction conditions significantly influences the reaction rate, product yield, and the isomeric distribution of the final product.

Synthesis Pathway: Acid-Catalyzed Alkylation

The core of this compound synthesis is the electrophilic aromatic substitution reaction between phenol and isononene, catalyzed by a strong acid. The electron-rich aromatic ring of phenol is susceptible to attack by an electrophile, which in this case is a carbocation generated from isononene in the presence of an acid catalyst.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Carbocation Formation: The acid catalyst protonates the double bond of an isononene isomer, leading to the formation of a tertiary carbocation. This is the rate-determining step.

-

Electrophilic Attack: The carbocation, a strong electrophile, is then attacked by the electron-rich phenol ring. This can occur at the ortho or para positions relative to the hydroxyl group, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or another phenol molecule) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the this compound product.

Simultaneously, O-alkylation can occur, where the carbocation attacks the oxygen atom of the hydroxyl group to form an ether. However, under thermodynamic control, the C-alkylated products are generally favored.

Experimental Protocols

The following protocols describe the synthesis of this compound using both a homogeneous and a heterogeneous acid catalyst. These are representative procedures and may require optimization based on the specific isononene feedstock and desired product characteristics.

Synthesis using a Homogeneous Catalyst (Sulfuric Acid)

Materials:

-

Phenol (reagent grade)

-

Isononene (technical grade)

-

Sulfuric acid (98%)

-

Sodium hydroxide solution (10% w/v)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Toluene (for extraction)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL three-necked round-bottom flask, place 94 g (1.0 mol) of phenol and 5 g of concentrated sulfuric acid.

-

Heat the mixture to 60°C with stirring.

-

Slowly add 126 g (1.0 mol) of isononene from the dropping funnel over a period of 2 hours, maintaining the reaction temperature between 60-70°C.

-

After the addition is complete, continue stirring at 70°C for an additional 3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of 10% sodium hydroxide solution to remove unreacted phenol and the acid catalyst, and finally with 100 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to separate the desired product from any high-boiling byproducts.

Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

Materials:

-

Phenol (reagent grade)

-

Isononene (technical grade)

-

Amberlyst-15 ion-exchange resin

-

Toluene

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Activate the Amberlyst-15 resin by washing it with methanol and then drying it in a vacuum oven at 80°C for 12 hours.

-

In a 250 mL round-bottom flask, combine 47 g (0.5 mol) of phenol, 63 g (0.5 mol) of isononene, and 10 g of the activated Amberlyst-15 resin.

-

Heat the mixture to 100°C with vigorous stirring and maintain this temperature for 8 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the catalyst from the reaction mixture. The catalyst can be washed with toluene, dried, and potentially reused.

-

Remove the unreacted phenol and isononene from the filtrate by vacuum distillation.

-

The resulting crude this compound can be further purified by fractional vacuum distillation.

Data Presentation: Influence of Reaction Parameters

The yield and isomeric distribution of this compound are highly dependent on the reaction conditions. The following tables summarize the typical effects of key parameters. The data is representative and based on studies of phenol alkylation with similar olefins.

Table 1: Effect of Temperature on Phenol Conversion and Product Selectivity

| Temperature (°C) | Phenol Conversion (%) | Selectivity for p-Isononylphenol (%) | Selectivity for o-Isononylphenol (%) |

| 80 | 65 | 75 | 20 |

| 100 | 80 | 70 | 25 |

| 120 | 92 | 65 | 30 |

| 140 | 95 | 60 | 35 |

Conditions: Phenol to isononene molar ratio of 2:1, Catalyst: Zeolite H-beta, Reaction time: 6 hours.

Table 2: Effect of Phenol to Isononene Molar Ratio on Product Distribution

| Phenol:Isononene Molar Ratio | Phenol Conversion (%) | Selectivity for Mono-alkylated Product (%) | Selectivity for Di-alkylated Product (%) |

| 1:1 | 90 | 75 | 20 |

| 2:1 | 85 | 85 | 10 |

| 3:1 | 75 | 92 | 5 |

| 4:1 | 60 | 96 | <4 |

Conditions: Temperature: 100°C, Catalyst: Sulfuric Acid, Reaction time: 4 hours.

Table 3: Comparison of Different Acid Catalysts

| Catalyst | Reaction Temperature (°C) | Phenol Conversion (%) | Selectivity for p-Isononylphenol (%) |

| Sulfuric Acid | 70 | 95 | 70 |

| Amberlyst-15 | 100 | 88 | 75 |

| Zeolite H-beta | 120 | 92 | 65 |

| Montmorillonite K-10 | 110 | 85 | 80 |

Conditions: Optimized for each catalyst system.

Conclusion

The synthesis of this compound from isononene via acid-catalyzed alkylation of phenol is a well-established and industrially significant process. This guide has provided a detailed overview of the synthesis pathway, including the reaction mechanism, and has offered representative experimental protocols for both homogeneous and heterogeneous catalysis. The presented data highlights the critical influence of reaction parameters such as temperature and reactant molar ratio on the conversion and product selectivity. For researchers and professionals in the field, a thorough understanding of these principles is essential for the optimization of existing processes and the development of new, more efficient, and selective synthetic routes. Further research into novel solid acid catalysts continues to be an area of interest to improve the sustainability and environmental profile of this compound production.

References

An In-depth Technical Guide to Isononylphenol: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isononylphenol, focusing on its chemical structure, isomeric complexity, and analytical methodologies. This compound, a significant industrial chemical, is primarily utilized as an intermediate in the production of nonionic surfactants, antioxidants for polymers, and lubricant oil additives. Its classification as an endocrine-disrupting chemical necessitates a thorough understanding of its various isomeric forms and their distinct physicochemical and toxicological properties.

Chemical Structure and Isomerism

This compound (INP) is an alkylphenol with the general chemical formula C₁₅H₂₄O. It consists of a phenol ring substituted with a nine-carbon alkyl group, referred to as a nonyl group. The term "isononyl" signifies that the nonyl group is branched, and commercial this compound is, in fact, a complex mixture of numerous isomers. The branching of the alkyl chain and its point of attachment to the phenol ring (ortho, meta, or para) give rise to this isomeric complexity.

The vast majority of isomers in commercial this compound are para-substituted, with the branched nonyl group at the fourth position relative to the hydroxyl group. The branching of the nonyl chain itself is diverse, arising from the oligomerization of propylene during the chemical synthesis process.

Below are the chemical structures of some of the major branched isomers found in commercial this compound mixtures:

-

4-(1-Ethyl-1,4-dimethylpentyl)phenol

-

4-(1,1,3,3-Tetramethylbutyl)phenol (an isomer of octylphenol, but often discussed in the context of branched alkylphenols)

-

4-(3,6-Dimethyl-3-heptyl)phenol

-

4-(2-Methyl-2-octyl)phenol

-

4-(2,5-Dimethyl-2-heptyl)phenol

Physicochemical Properties of this compound Isomers

The physicochemical properties of this compound are influenced by the specific isomeric composition of the mixture. Properties such as boiling point, melting point, water solubility, and the octanol-water partition coefficient (logP) can vary between individual isomers. This variation is critical in understanding the environmental fate, bioavailability, and toxicological profiles of different this compound components.

Here is a summary of available quantitative data for specific this compound isomers and the general mixture:

| Property | 4-(1,1,3,3-Tetramethylbutyl)phenol | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | This compound (Mixture) |

| CAS Number | 140-66-9 | 142731-63-3 | 11066-49-2, 84852-15-3 |

| Molecular Formula | C₁₄H₂₂O | C₁₅H₂₄O | C₁₅H₂₄O |

| Molecular Weight ( g/mol ) | 206.33 | 220.35 | ~220.35 |

| Boiling Point (°C) | 279 - 281[1] | Not available | 293 - 297 |

| Melting Point (°C) | 80 - 81[1] | Not available | -10 (sets to a glass)[2] |

| Water Solubility | 19 mg/L at 22°C[3] | Not available | Low |

| logP (Octanol-Water Partition Coefficient) | 3.7[3] | 5.7 (calculated)[4] | 5.4 - 5.71[2] |

Synthesis of this compound

The industrial production of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with a branched nonene (a nine-carbon alkene). The nonene itself is usually a complex mixture of isomers produced from the trimerization of propylene. This process inherently leads to the formation of a highly complex mixture of this compound isomers, predominantly with para-substitution.

The general reaction scheme is as follows:

Figure 1. General synthesis pathway for this compound.

Experimental Protocol: Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

The separation and quantification of individual this compound isomers are challenging due to their structural similarity and the complexity of the mixtures. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective analytical technique for this purpose.

Sample Preparation (for Environmental Water Samples)

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample (typically 1 liter) through the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the trapped analytes with a suitable organic solvent, such as a mixture of dichloromethane and methanol.

-

-

Concentration:

-

Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To improve chromatographic separation and sensitivity, the hydroxyl group of the phenol can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Add the derivatizing agent to the concentrated extract and heat at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes).

-

GC-MS Instrumental Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A long, non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for the separation of the isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless injection is commonly used for trace analysis.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient is essential for separating the complex mixture of isomers. A typical program might be:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

-

Final hold: 5-10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230-250°C.

-

Transfer Line Temperature: 280-300°C.

-

Acquisition Mode:

-

Full Scan: To identify unknown isomers and obtain their mass spectra.

-

Selected Ion Monitoring (SIM): For quantitative analysis of target isomers with higher sensitivity and selectivity. Characteristic ions for derivatized isononylphenols are monitored.

-

-

Data Analysis and Quantitation

-

Identification: Isomers are identified by comparing their retention times and mass spectra with those of authentic reference standards.

-

Quantitation: The concentration of each isomer is determined by creating a calibration curve using a series of standard solutions of known concentrations. An internal standard is often used to correct for variations in sample preparation and instrument response.

Figure 2. Experimental workflow for GC-MS analysis of this compound isomers.

Logical Relationship of this compound Isomers

The term "this compound" represents a class of compounds with a hierarchical relationship between the general structure and its specific isomers. This relationship can be visualized as follows:

Figure 3. Logical hierarchy of this compound isomers.

References

- 1. 4-(1,1,3,3-Tetramethylbutyl)phenol(140-66-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Phenol, 4-(1,1,3,3-tetramethylbutyl)- [webbook.nist.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isononylphenol: A Comprehensive Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate and degradation of isononylphenol, a complex mixture of branched-chain alkylphenols. This compound's widespread use as an intermediate in the production of nonylphenol ethoxylate surfactants has led to its presence in various environmental compartments.[1][2] Understanding its persistence, degradation pathways, and partitioning behavior is critical for assessing its environmental risk and developing effective risk management strategies.[3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of crucial processes to support research and development efforts.

Environmental Partitioning and Mobility

This compound is characterized by its low water solubility and high hydrophobicity, which significantly influence its environmental distribution.[2] When released into the environment, it tends to partition from the aqueous phase to more organic-rich compartments such as soil, sediment, and sewage sludge.[2][4]

Soil and Sediment Sorption

The sorption of this compound to soil and sediment is a key process governing its mobility and bioavailability. This partitioning behavior is primarily influenced by the organic carbon content of the solid phase. The sorption process is often described using the solid-liquid distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

| Parameter | Value | Soil/Sediment Characteristics | Reference |

| log Koc | 3.97 | 51 terrestrial soils | [5] |

| log Koc | 4.0 | Five soils with varying characteristics | [6][7] |

| Kd (sorption) | 24 - 1059 mL/g | Five soils with varying characteristics | [6][7] |

| Kd (desorption) | 130 - 1467 mL/g | Five soils with varying characteristics | [6][7] |

| Kd (NP) | 374.36 L/kg | Reclaimed water-irrigated soil (pH 3) | [8] |

| Kd (Branched NP) | 328.42 L/kg | Reclaimed water-irrigated soil (pH 3) | [8] |

Experimental Protocol: Batch Equilibrium Sorption Study

This protocol is based on methodologies described for determining the sorption and desorption behavior of nonylphenol in soil.[5][6][7]

Methodology:

-

Preparation of Soil/Sediment: Soil or sediment samples are air-dried and sieved to remove large particles.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Aqueous working solutions of varying concentrations are then prepared, often in a background electrolyte solution such as 0.01 M CaCl2 to maintain constant ionic strength.

-

Sorption Phase: A known mass of the prepared soil/sediment is placed in a centrifuge tube with a specific volume of the this compound working solution. The tubes are then agitated on a shaker for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the supernatant is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). The amount of this compound sorbed to the solid phase is calculated by the difference between the initial and final aqueous concentrations.

-

Desorption Phase: For desorption studies, the supernatant from the sorption phase is decanted and replaced with an this compound-free electrolyte solution. The mixture is then re-equilibrated, and the concentration of this compound in the aqueous phase is measured.

Biodegradation

Biodegradation is a primary pathway for the removal of this compound from the environment. The rate and extent of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation

Under aerobic conditions, this compound can be biodegraded by various microorganisms present in soil, sediment, and sewage sludge. The structure of the nonyl group, particularly the degree of branching, significantly influences the rate of degradation.[9]

| Environmental Compartment | Half-life (t½) | Conditions | Reference |

| River Sediment (oxic) | 0.9 - 13.2 days | Isomer-specific study | [9] |

| Sewage Sludge & Sediments | 1.1 - 99.0 days | Aerobic degradation | [1] |

Anaerobic Biodegradation

In anoxic environments, such as deeper sediments and some wastewater treatment processes, anaerobic biodegradation of this compound can occur, though generally at a slower rate than aerobic degradation.

| Environmental Compartment | Half-life (t½) | Conditions | Reference |

| General Anaerobic | 23.9 - 69.3 days | [1][10] | |

| Mangrove Sediments | 53.3 - 86.6 days | [11] |

Experimental Protocol: Sediment Microcosm Biodegradation Study

This protocol outlines a typical approach for assessing the biodegradation of this compound in sediment microcosms under controlled laboratory conditions.[9]

Methodology:

-

Microcosm Preparation: Sediment and overlying water are collected from the field. The sediment is typically sieved to ensure homogeneity. A known amount of the sediment slurry is added to replicate microcosm vessels (e.g., glass flasks or bottles).

-

Spiking: The microcosms are spiked with a known concentration of this compound.

-

Incubation: The microcosms are incubated under controlled temperature and lighting conditions. For aerobic studies, the vessels are kept open to the air or are gently agitated to ensure oxygen supply. For anaerobic studies, the microcosms are purged with an inert gas (e.g., nitrogen) and sealed.

-

Sampling: At specified time intervals, replicate microcosms are sacrificed for analysis.

-

Extraction and Analysis: The concentration of this compound in the sediment is determined by solvent extraction, followed by cleanup and analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Controls: Sterile controls (e.g., using autoclaved sediment) are included to differentiate between biotic and abiotic degradation.

Abiotic Degradation

While biodegradation is the dominant degradation process, abiotic pathways can also contribute to the removal of this compound from the environment.

Photolysis

Photodegradation can be a significant removal mechanism for this compound in sunlit surface waters and on the surface of soils where biosolids have been applied. One study demonstrated a 55% reduction of 4-nonylphenol in the top 5mm layer of biosolids applied to soil after 30 days of exposure to artificial sunlight, compared to less than 15% degradation in the dark.[12] This suggests that sensitized photolysis plays an important role.[12]

Bioaccumulation

Due to its hydrophobic nature, this compound has the potential to bioaccumulate in aquatic organisms. This process can lead to the biomagnification of this compound in the food chain.[13]

Summary of Environmental Fate Processes

The environmental fate of this compound is governed by a combination of partitioning and degradation processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Performance measurement evaluation for risk management of nonylphenol and its ethoxylates, eco-component - Canada.ca [canada.ca]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adsorption of EDCs on Reclaimed Water-Irrigated Soils: A Comparative Analysis of a Branched Nonylphenol, Nonylphenol and Bisphenol A [mdpi.com]

- 9. Isomer-specific biodegradation of nonylphenol in river sediments and structure-biodegradability relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment [mdpi.com]

- 11. Anaerobic degradation of nonylphenol in subtropical mangrove sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nonyl Phenol Ethoxylates l Concerns - Elchemy [elchemy.com]

Isononylphenol: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isononylphenol, a branched alkylphenol, sees wide application in industrial processes, notably as a precursor in the production of surfactants and as an antioxidant in polymers. Its utility in various formulations necessitates a thorough understanding of its solubility characteristics in a range of organic solvents. This technical guide provides a consolidated overview of the available solubility data for this compound, outlines a comprehensive experimental protocol for its solubility determination, and presents visual representations of a key biological pathway it influences and a workflow for assessing its potential endocrine-disrupting effects. While quantitative solubility data remains scarce in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to pursue specific solubility assessments.

Solubility of this compound in Organic Solvents

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic Solvents | Methanol | Slightly Soluble |

| Ethanol | Soluble | |

| Ethylene Glycol | Soluble[1] | |

| Polar Aprotic Solvents | Acetone | Soluble |

| Dichloromethane (DCM) | Slightly Soluble | |

| Nonpolar Solvents | Hexane | Slightly Soluble |

| Heptane | Soluble[1] | |

| Benzene | Soluble[1] | |

| Toluene | Soluble | |

| Chloroform | Slightly Soluble | |

| Other | Aniline | Soluble[1] |

| Chlorinated Solvents | Soluble[1] |

Note on Data Gaps: The absence of specific, quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in the listed organic solvents represents a significant data gap. The information provided is based on qualitative descriptions from chemical suppliers and databases. For precise formulation and research applications, it is imperative to determine the solubility experimentally.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a standardized method for determining the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask method.

2.1. Materials

-

This compound (high purity grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (chemically compatible with the solvent)

2.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibration.

-

Equilibration: Place the vial in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the continued presence of undissolved this compound.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the shaker bath at the same temperature for at least 24 hours to allow the solid phase to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear, supernatant liquid using a pipette. To avoid drawing up any solid particles, the tip of the pipette should be kept well below the liquid surface and away from the settled solid. Immediately filter the aliquot through a syringe filter that is chemically resistant to the solvent into a pre-weighed volumetric flask. Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC-MS method. A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation of Solubility: The solubility of this compound in the solvent is calculated from the measured concentration in the diluted aliquot, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

2.3. Experimental Workflow Diagram

Biological Pathway and Assessment Workflow

This compound is recognized as an endocrine-disrupting chemical due to its ability to interact with hormone receptors, primarily the estrogen receptor.

3.1. Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of estrogen, which can be mimicked by xenoestrogens like this compound.

3.2. Workflow for Assessing Endocrine Disruption Potential

The assessment of a chemical's potential to be an endocrine disruptor follows a structured, weight-of-evidence approach. The following diagram outlines a typical workflow.

Conclusion

This technical guide consolidates the current understanding of this compound's solubility in organic solvents and provides the necessary tools for researchers to conduct their own quantitative assessments. The provided experimental protocol offers a robust framework for generating reliable solubility data, which is crucial for the safe and effective use of this compound in various applications. Furthermore, the visualization of the estrogen receptor signaling pathway and the endocrine disruptor assessment workflow provides a critical context for understanding the potential biological impacts of this compound, particularly relevant for professionals in drug development and environmental science. The clear data gap in quantitative solubility highlights an area for future research that would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide to the Synthesis of Isononylphenol via Phenol Alkylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononylphenol, a significant industrial chemical, is primarily synthesized through the Friedel-Crafts alkylation of phenol with isononene. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying reaction mechanisms, a variety of experimental protocols, and methods for product analysis and characterization. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this class of compounds. This document details both historical and modern synthetic approaches, including the use of homogeneous and heterogeneous acid catalysts, and presents quantitative data in a structured format for comparative analysis. Furthermore, it includes detailed procedural diagrams and workflows to facilitate a deeper understanding of the synthetic process.

Introduction

This compound is a member of the alkylphenol family and is characterized by a phenol ring substituted with a nine-carbon alkyl group. The term "isononyl" refers to a complex mixture of branched-chain isomers, with the specific branching pattern depending on the oligomerization of propylene that forms the isononene feedstock. Due to this isomeric complexity, the physicochemical and toxicological properties of this compound can vary between different commercial grades.

The primary route to this compound is the acid-catalyzed alkylation of phenol with isononene. This reaction is a classic example of electrophilic aromatic substitution, where the protonated olefin forms a carbocation that then attacks the electron-rich phenol ring. The substitution can occur at the ortho or para positions relative to the hydroxyl group, leading to a mixture of isomers. Further alkylation can also occur, resulting in the formation of di- and tri-isononylphenols. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, selectivity, and isomer distribution of the final product.

This guide will delve into the specifics of this important industrial reaction, providing the necessary details for its replication and understanding at a laboratory and conceptual level.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound via phenol alkylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

-

Carbocation Formation: The acid catalyst protonates the double bond of isononene, forming a nonyl carbocation. The stability of this carbocation is influenced by the branching of the isononene isomer.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the electrophilic carbocation. This attack can occur at the ortho or para position to the hydroxyl group. The hydroxyl group is an activating, ortho-, para- directing group.

-

Deprotonation: A base (such as another phenol molecule or the conjugate base of the catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the this compound product.

Side reactions can include the formation of di- and tri-alkylated phenols, as well as the formation of phenyl ethers (O-alkylation), although C-alkylation is generally favored under thermodynamic control.

Experimental Protocols

A variety of catalysts and reaction conditions have been employed for the synthesis of this compound. Below are detailed protocols for both a traditional homogeneous catalysis method and an approach using a modern solid acid catalyst.

Homogeneous Catalysis using p-Toluenesulfonic Acid Monohydrate

This protocol is adapted from a patented industrial process and provides high yields of mono-alkylated product.

Materials:

-

Phenol

-

Commercial acyclic propylene trimer (isononene)

-

p-Toluenesulfonic acid monohydrate

-

Sodium carbonate

-

Water

Equipment:

-

Reaction vessel with thermometer, agitator, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

To a suitable reaction vessel, charge 206.8 parts by weight of p-toluenesulfonic acid monohydrate.

-

Heat the catalyst to 103-105 °C.

-

Over a period of 2.5 hours, add dropwise 252 parts by weight of isononene while maintaining the temperature at 103-105 °C.

-

After the addition is complete, continue heating the reaction mixture at 103-105 °C for an additional 4.5 hours.

-

Cool the reaction mass to room temperature.

-

Wash the mixture successively with two 100 parts by weight portions of water. Separate the aqueous layers.

-

To the remaining organic layer, add a small amount of solid sodium carbonate to neutralize any remaining acid catalyst.

-

Subject the mixture to vacuum distillation to purify the this compound.

Unmasking the Complexity: An In-depth Technical Guide to Isononylphenol Isomer Distribution in Commercial Products

For Researchers, Scientists, and Drug Development Professionals

Isononylphenol (INP), a key industrial chemical primarily used in the production of nonylphenol ethoxylates and as an antioxidant in polymers, is not a single compound but a complex mixture of numerous isomers. The specific arrangement of the nine-carbon alkyl chain on the phenol ring significantly influences its physicochemical properties, environmental fate, and toxicological profile, including its endocrine-disrupting potential. This technical guide provides a comprehensive overview of the isomer distribution of this compound in commercial products, detailing the analytical methodologies for their characterization and presenting available quantitative data.

Isomer Composition of Commercial this compound

Commercial this compound is predominantly a mixture of para-substituted isomers with highly branched nonyl groups. The manufacturing process, which involves the alkylation of phenol with nonene (a propylene trimer), leads to a wide array of structural isomers. The composition of these technical mixtures can vary between manufacturers and even between different batches from the same supplier.

Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GCxGC-TOF-MS) analysis has revealed that 4-nonylphenols (4-NPs) constitute approximately 86-94% of the technical mixture. The remainder is composed of 2-nonylphenols (2-9%) and decylphenols (2-5%).[1] Within the 4-NP fraction, between 59 and 66 different isomers have been identified.[1]

Quantitative Distribution of Major this compound Isomers

Detailed quantitative analysis of technical this compound mixtures has been undertaken to determine the relative abundance of the most prevalent isomers. The following table summarizes the mass percentage of 13 major isomers found in commercial products from three different suppliers.

| Isomer Structure | Tokyo Chemical Industry (%) | Aldrich (%) | Fluka (%) |

| 4-(3,6-dimethylheptan-3-yl)phenol | 11.1 ± 2 | 9.9 ± 0.3 | 10.5 ± 1 |

| 4-(2,6-dimethylheptan-2-yl)phenol | 9.8 ± 1 | 8.5 ± 0.5 | 9.1 ± 0.8 |

| 4-(3,5-dimethylheptan-3-yl)phenol | 8.5 ± 1 | 7.9 ± 0.4 | 8.2 ± 0.7 |

| 4-(2,5-dimethylheptan-2-yl)phenol | 7.9 ± 0.8 | 7.1 ± 0.4 | 7.5 ± 0.6 |

| 4-(3,4-dimethylheptan-3-yl)phenol (diastereomer 1) | 6.5 ± 0.7 | 5.9 ± 0.3 | 6.2 ± 0.5 |

| 4-(3,4-dimethylheptan-3-yl)phenol (diastereomer 2) | 5.8 ± 0.6 | 5.2 ± 0.3 | 5.5 ± 0.4 |

| 4-(2,4-dimethylheptan-2-yl)phenol | 5.1 ± 0.5 | 4.6 ± 0.2 | 4.8 ± 0.4 |

| 4-(3,4-dimethylheptan-4-yl)phenol (diastereomer 1) | 4.7 ± 0.5 | 4.2 ± 0.2 | 4.4 ± 0.3 |

| 4-(3,4-dimethylheptan-4-yl)phenol (diastereomer 2) | 4.1 ± 0.4 | 3.7 ± 0.2 | 3.9 ± 0.3 |

| 4-(2,3-dimethylheptan-2-yl)phenol | 3.8 ± 0.4 | 3.4 ± 0.2 | 3.6 ± 0.3 |

| 4-(3-ethyl-5-methylhexan-3-yl)phenol | 3.5 ± 0.3 | 3.1 ± 0.2 | 3.3 ± 0.2 |

| 4-(2-ethyl-5-methylhexan-2-yl)phenol | 3.2 ± 0.3 | 2.8 ± 0.1 | 3.0 ± 0.2 |

| 4-(2-methyloctan-2-yl)phenol | 2.9 ± 0.3 | 3.0 ± 0.2 | 2.9 ± 0.2 |

| Total of 13 isomers | 89 ± 2 | 75 ± 4 | 77 ± 2 |

Data adapted from a study on the composition of technical nonylphenol mixtures.

Experimental Protocols for Isomer Analysis

The accurate identification and quantification of this compound isomers require high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method, with comprehensive two-dimensional GC (GCxGC) offering superior separation for these complex mixtures.

Sample Preparation from Polymer Matrices

A common application of this compound is as an antioxidant in plastics. The following is a generalized protocol for the extraction of this compound from a polymer matrix for subsequent analysis.

-

Sample Preparation: Cut the plastic sample (e.g., plastic wrap, polypropylene, polystyrene) into small pieces.

-

Extraction:

-

Weigh 100 mg of the plastic material into a glass vial.

-

Add 10 mL of a 4:1 hexane:ethyl acetate solution.

-

Sonicate the vial at 60°C for 30 minutes.[2]

-

-

Concentration:

-

Transfer the extract to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Add 1 mL of fresh solvent (e.g., hexane or methanol).

-

Decant the reconstituted sample into a clean glass vial.

-

Centrifuge for 10 minutes at 10,000 rpm to remove any particulate matter.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a starting point for the analysis of this compound isomers using a standard GC-MS system. Optimization may be required based on the specific instrument and isomers of interest.

-

Gas Chromatograph (GC) Conditions:

-

Column: Rxi-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]

-

Injector Temperature: 250°C.[3]

-

Injection Mode: Splitless.[3]

-

Injection Volume: 1-2 µL.[3]

-

Carrier Gas: Helium at a constant linear velocity of 40 cm/sec.[3]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp at 8°C/minute to 300°C.

-

Hold at 300°C for 3 minutes.[3]

-

-

-

Mass Spectrometer (MS) Conditions:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) Protocol

For enhanced separation of the complex isomer mixture, GCxGC is the preferred method.

-

First Dimension (1D) GC:

-

Column: DB-WAX Ultra Inert (30 m x 0.25 mm i.d. x 0.25 µm df).

-

Oven Program: 50°C (3 min), then 10°C/min to 130°C (3 min), then 5°C/min to 200°C (30 min), then 10°C/min to 230°C (25 min), and finally 10°C/min to 250°C (15 min).[4]

-

-

Second Dimension (2D) GC:

-

Modulator: Liquid nitrogen cryogenic modulator.

-

Mass Spectrometer (MS):

-

Type: Time-of-Flight (TOF).

-

Acquisition Rate: Sufficiently high to capture the narrow peaks from the second dimension (typically >100 spectra/second).

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described above.

References

An In-depth Technical Guide to the Biodegradation Pathways of Branched Isononylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation of branched isononylphenol (NP), a persistent environmental contaminant with known endocrine-disrupting properties. The document details the distinct metabolic pathways employed by bacteria and fungi, presents quantitative degradation data, and outlines key experimental protocols for research in this field.

Bacterial Biodegradation of Branched this compound

The primary mechanism for the bacterial degradation of branched this compound, particularly by Gram-negative bacteria of the Sphingomonas genus, is a unique metabolic pathway known as ipso-substitution . This pathway is highly dependent on the structure of the nonylphenol isomer, specifically the presence of a quaternary α-carbon in the alkyl side chain.

The Ipso-Substitution Pathway

The degradation is initiated by a monooxygenase enzyme that hydroxylates the phenolic ring at the C4 position, the same carbon to which the branched nonyl group is attached (ipso-hydroxylation). This reaction forms a key intermediate, 4-hydroxy-4-nonyl-cyclohexadienone.

For this compound isomers possessing a quaternary α-carbon, this intermediate is unstable. The steric strain facilitates the cleavage of the carbon-carbon bond between the aromatic ring and the nonyl side chain. The nonyl group is released as a carbocation, which is subsequently neutralized by a water molecule to form the corresponding nonanol. The aromatic portion of the molecule is released as hydroquinone.

Isomers that lack a quaternary α-carbon do not readily undergo this side-chain cleavage and are considered more persistent. They may be co-metabolized to some extent when a growth-supporting isomer is present.

The hydroquinone intermediate is further mineralized through ring cleavage. A hydroquinone 1,2-dioxygenase catalyzes the opening of the aromatic ring to form 4-hydroxymuconic semialdehyde. This intermediate then enters the β-ketoadipate pathway, a common route for the degradation of aromatic compounds, leading to intermediates of the central carbon metabolism.

Fungal Biodegradation of Branched this compound

Fungal degradation of nonylphenols appears to follow a different strategy compared to the well-characterized bacterial pathway. Studies on fungi, such as Penicillium simplicissimum and Fusarium solani, suggest a primary attack on the alkyl side chain rather than the aromatic ring.

Alkyl Chain Oxidation Pathway

The proposed fungal pathway is initiated by the hydroxylation of the terminal β-carbon of the nonyl side chain. This is followed by a series of oxidative reactions, including oxidation of the hydroxyl group to a ketone and subsequent decarboxylation, which progressively shortens the alkyl chain. This pathway is thought to detoxify the molecule by removing the bulky, hydrophobic side chain. The ultimate fate of the phenolic ring in this pathway is still under investigation.

Quantitative Biodegradation Data

The rate of this compound biodegradation is highly dependent on the specific isomer, the microbial species, and environmental conditions. The following tables summarize available quantitative data from laboratory studies.

| Table 1: Bacterial Biodegradation of this compound Isomers | |||

| Microorganism | Isomer Structure | Degradation Rate / Half-life | Reference |

| Sphingomonas xenophaga Bayram | 4-(1-Ethyl-1,4-dimethylpentyl)phenol | 1 mg/mL degraded within 1 week | [1] |

| Sphingomonas sp. Y2 | Nonylphenol polyethoxylates (NPEO) | 99.2% of 1000 mg/L NPEO degraded in 30 h | [2] |

| Mixed microbial culture | Technical Nonylphenol | Half-life of 1.5 ± 0.4 days in sediment slurry | [3] |

| Table 2: Fungal Biodegradation of Nonylphenol Isomers | |||

| Microorganism | Isomer Structure | Degradation Rate / Half-life | Reference |

| Penicillium simplicissimum | 4-n-Nonylphenol | 100% of 20 mg/L degraded in 14 days | [4] |

| Aspergillus sp. NPF2 | 4-n-Nonylphenol | 86.03% removal in 3 days | [5][6] |

| Aspergillus sp. NPF3 | 4-n-Nonylphenol | 98.76% removal in 3 days | [5][6] |

| Fusarium solani 8F | Technical Nonylphenol | Half-life of 3.5 hours (cometabolic) | [7] |

| Fusarium solani 8F | 4-tert-Octylphenol | Half-life of 6.4 hours (cometabolic) | [7] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the biodegradation of branched this compound.

Microbial Culture and Biodegradation Assay

Objective: To assess the ability of a microbial isolate to degrade branched this compound.

Protocol:

-

Media Preparation: Prepare a minimal salts medium (MSM) containing essential minerals and trace elements. The exact composition can be optimized for the specific microorganism. For fungal studies, a medium such as Potato Dextrose Broth (PDB) may be used.

-

Inoculum Preparation: Grow the microbial isolate in a suitable rich medium (e.g., Luria-Bertani for bacteria, PDB for fungi) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash with sterile MSM to remove residual carbon sources.

-

Biodegradation Assay Setup: In sterile flasks, add a defined volume of MSM. Add the branched this compound isomer (typically dissolved in a minimal amount of a suitable solvent like methanol) to achieve the desired final concentration. Inoculate with the washed microbial culture. Include uninoculated controls to account for abiotic losses.

-

Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25-30°C) and agitation speed (e.g., 150 rpm) for a defined period.

-

Sampling: At regular intervals, withdraw aliquots from the culture flasks for analysis of residual this compound and its metabolites.

Analytical Methods

Objective: To separate and quantify this compound isomers and their polar metabolites.

Protocol:

-

Sample Preparation: Centrifuge the culture samples to remove microbial cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used. For better separation of isomers, a graphitic carbon column can be employed.[8]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is typically used.

-

Detection: UV detection at approximately 277 nm is suitable for the phenolic ring. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS) is recommended.

-

Objective: To identify and quantify volatile metabolites and derivatized nonylphenols.

Protocol:

-

Sample Preparation: Extract the culture medium with a suitable organic solvent (e.g., ethyl acetate). The extract is then concentrated.

-

Derivatization: To improve the volatility and chromatographic behavior of nonylphenols and their hydroxylated metabolites, a derivatization step is often necessary. Silylation with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) is common.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms) is typically used.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature gradient is programmed to separate the analytes.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for targeted quantification.

-

Enzyme Assays

Objective: To measure the activity of the key ring-cleavage enzyme in the bacterial pathway.

Protocol:

-

Cell-Free Extract Preparation: Harvest bacterial cells grown in the presence of this compound, resuspend in a suitable buffer (e.g., Tris-HCl), and lyse the cells by sonication or French press. Centrifuge to obtain a cell-free extract.

-

Assay Mixture: In a quartz cuvette, combine the cell-free extract with a buffer solution.

-

Reaction Initiation and Monitoring: Start the reaction by adding a known concentration of hydroquinone. Monitor the formation of 4-hydroxymuconic semialdehyde by measuring the increase in absorbance at 320 nm using a spectrophotometer.

-

Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Conclusion

The biodegradation of branched this compound is a complex process that varies significantly between different microbial groups. Bacteria, particularly Sphingomonas species, utilize a unique ipso-substitution mechanism for isomers with a quaternary α-carbon, leading to the formation of hydroquinone and the corresponding nonanol. Fungi, in contrast, appear to initiate degradation via oxidation of the alkyl side chain. The efficiency of biodegradation is highly dependent on the specific isomeric structure of the nonylphenol molecule. Further research is needed to fully elucidate the enzymatic and genetic basis of these pathways and to explore their potential for bioremediation applications. The protocols outlined in this guide provide a foundation for conducting such investigations.

References

- 1. Differential degradation of nonylphenol isomers by Sphingomonas xenophaga Bayram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Different pathways for 4-n-nonylphenol biodegradation by two Aspergillus strains derived from estuary sediment: Evidence from metabolites determination and key-gene identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Isononylphenol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononylphenol (INP) is a complex mixture of branched-chain alkylphenols widely used in the production of antioxidants, lubricating oil additives, and surfactants. Due to its structural similarity to estradiol, there has been considerable focus on the endocrine-disrupting properties of INP, particularly its estrogenic activity. However, the toxicological profile of INP is multifaceted, and the individual isomers that constitute the technical mixture can exhibit distinct toxicities. This technical guide provides a comprehensive overview of the toxicological profile of this compound isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Acute Toxicity

The acute toxicity of this compound isomers is generally low to moderate. The primary routes of exposure are oral and dermal.

| Endpoint | Test Substance/Isomer | Species | Route | Value | Reference |

| LD50 | 4-Nonylphenol, branched | Rat (male and female) | Oral | 1,412 mg/kg bw | |

| LD50 | Nonylphenol | Rat | Oral | 1,200 - 2,400 mg/kg bw | [1] |

| LD50 | Phenol, nonyl derivatives, sulfides | Rat | Oral | >2,000 mg/kg bw | [2] |

| LD50 | Nonylphenol | Rabbit | Dermal | 2,031 mg/kg bw | [2] |

| LC50 | Phenol, nonyl derivatives, sulfides | Guinea pig, Rat, Mouse | Inhalation (6h) | >1.27 mg/L | [2] |

Experimental Protocols: Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound is typically determined using a protocol based on the OECD Test Guideline 401.

-

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar), typically nulliparous and non-pregnant females, are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as the method of Litchfield and Wilcoxon or a moving average method.

Irritation and Sensitization

This compound and its isomers are recognized as skin and eye irritants. Some isomers also possess skin sensitization potential.

Skin and Eye Irritation

| Endpoint | Test Substance/Isomer | Species | Method | Result | Reference |

| Skin Irritation | 4-Nonylphenol, branched | Rabbit | OECD TG 404 | Corrosive | [3] |

| Eye Irritation | 4-Nonylphenol, branched | Rabbit | OECD TG 405 | Corrosive | [3] |

Experimental Protocols: Skin and Eye Irritation

Draize Test (Rabbit): Based on OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).

-

Skin Irritation (OECD 404):

-

Test Animals: Albino rabbits are used.

-

Application: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of shaved skin on the back of the rabbit. The area is then covered with a gauze patch.

-

Observation: The patch is removed after a 4-hour exposure, and the skin is evaluated for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

-

Eye Irritation (OECD 405):

-

Test Animals: Albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The reactions are scored according to a standardized scale.

-

Skin Sensitization

| Endpoint | Test Substance/Isomer | Species | Method | Result | Reference |

| Skin Sensitization | 4-Nonylphenol, branched | Guinea pig | Maximisation Test (OECD TG 406) | Not sensitizing | [3] |

| Skin Sensitization | Nonylphenol, mixed isomers | Animal | - | Skin sensitization reaction in 18 of 20 animals | [4] |

Experimental Protocols: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is a common method to assess the skin sensitization potential of chemicals.

-

Test Animals: Mice (e.g., CBA/J strain) are used.

-

Application: The test substance is applied to the dorsal surface of both ears for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

-

Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured as an indicator of cell proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.

Repeated Dose Toxicity

Subchronic exposure to this compound isomers can lead to adverse effects in various organs, particularly the liver and kidneys.

| Duration | Test Substance/Isomer | Species | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| 90-day | p-Nonylphenol, branched | Rat | Oral (diet) | 50 (approx.) | 150 (approx.) | Decreased body weight and food consumption, increased kidney weight in males. | [5] |

Experimental Protocols: 90-Day Oral Toxicity Study (OECD 408)

-

Test Animals: Rats (e.g., Sprague-Dawley) of both sexes are used.

-

Dose Administration: The test substance is administered daily in the diet or by gavage for 90 days.

-

Observations: Animals are observed for clinical signs of toxicity, body weight changes, and food/water consumption. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Genotoxicity

The genotoxic potential of this compound isomers has been investigated in various in vitro and in vivo assays. The results are generally negative, suggesting a low risk of mutagenicity.

| Test System | Test Substance/Isomer | Metabolic Activation (S9) | Result | Reference |

| Ames Test (S. typhimurium) | Nonylphenol | With and without | Negative | - |

| In vivo Micronucleus Test | Nonylphenol | - | Negative | - |

Experimental Protocols: Ames Test (OECD 471)

The Ames test is a bacterial reverse mutation assay used to detect point mutations.

-

Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the histidine or tryptophan operon, respectively.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate.

-

Scoring: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

There is limited information available on the carcinogenic potential of specific this compound isomers. Long-term carcinogenicity bioassays are needed to fully assess this endpoint.

Reproductive and Developmental Toxicity

The endocrine-disrupting properties of this compound isomers are of particular concern for reproductive and developmental health.

| Study Type | Test Substance/Isomer | Species | Route | NOAEL (mg/kg bw/day) | Key Effects | Reference |

| Two-generation | Di-isononyl phthalate (DINP) | Rat | Oral (diet) | - | - | [6] |

| Developmental | p-Nonylphenol, branched | Rat | Oral | - | Accelerated vaginal opening, decreased pup body weight. | [7] |

Experimental Protocols: Two-Generation Reproductive Toxicity Study (OECD 416)

-

Parental Generation (F0): Male and female animals are exposed to the test substance for a specified period before mating, during mating, gestation, and lactation.

-

First Filial Generation (F1): Offspring are exposed from conception through lactation. Selected F1 animals are then mated to produce the F2 generation.

-

Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and development, as well as organ weights and histopathology of reproductive organs.